molecular formula C17H23NO3 B5054172 bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]-

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]-

Cat. No.: B5054172
M. Wt: 289.4 g/mol
InChI Key: MFNHOXMUXZEVAG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]- is a complex organic compound known for its unique bicyclic structure. This compound is part of the norbornene family, which is characterized by a bicyclo[2.2.1]heptane framework. The presence of a carboxylic acid group and an amino carbonyl group attached to the bicyclic structure makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]- typically involves multiple steps. One common method starts with the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the norbornene skeleton. Subsequent functionalization steps introduce the carboxylic acid and amino carbonyl groups. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino carbonyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones, while reduction of the amino carbonyl group can produce primary or secondary amines.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, while the functional groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A simpler analog without the amino carbonyl group.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity.

    Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-: Features a methoxy group, altering its chemical properties.

Uniqueness

The presence of both a carboxylic acid group and an amino carbonyl group in bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[2-(1-cyclohexen-1-yl)ethyl]amino]carbonyl]- makes it unique among its analogs. This combination of functional groups allows for a broader range of chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-16(18-9-8-11-4-2-1-3-5-11)14-12-6-7-13(10-12)15(14)17(20)21/h4,6-7,12-15H,1-3,5,8-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNHOXMUXZEVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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